molecular formula C10H6BrNOS B2758149 (4-Bromophenyl)-thiazol-2-yl-methanone CAS No. 147878-72-6

(4-Bromophenyl)-thiazol-2-yl-methanone

Cat. No. B2758149
CAS RN: 147878-72-6
M. Wt: 268.13
InChI Key: MJMCMXRLYZZWHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic pathway for this compound involves the bromination of a phenyl ring followed by thiazole ring formation. Detailed synthetic methods and reaction conditions can be found in relevant literature .

Scientific Research Applications

Antibacterial and Antiviral Activity

(4-Bromophenyl)-thiazol-2-yl-methanone and related compounds have been studied for their potential in antibacterial and antiviral applications. Shahana and Yardily (2020) synthesized and characterized novel compounds related to (4-Bromophenyl)-thiazol-2-yl-methanone. Their study, involving density functional theory calculations and molecular docking using Hex 8.0, aimed to understand the antibacterial activity of these compounds (Shahana & Yardily, 2020).

Antitumor Activity

The antitumor potential of thiazole compounds, including (4-Bromophenyl)-thiazol-2-yl-methanone derivatives, has been explored. Bhole and Bhusari (2011) synthesized compounds demonstrating inhibitory effects on various cancer cell lines, particularly leukemia, lung cancer, and renal cancer (Bhole & Bhusari, 2011). Sonar et al. (2020) also synthesized a series of thiazole compounds and tested their anticancer activity against breast cancer cells MCF7, showing promising results (Sonar et al., 2020).

Electrochemical and Electrochromic Properties

Hu et al. (2013) studied two novel polymers containing carbazole and phenyl-methanone units, including derivatives of (4-Bromophenyl)-thiazol-2-yl-methanone, for their electrochemical and electrochromic properties. These compounds showed promising optical contrast and fast switching times, indicating potential applications in electrochromic materials (Hu et al., 2013).

Future Directions

: Ambeed: (4-Bromophenyl)(thiazol-2-yl)methanone

properties

IUPAC Name

(4-bromophenyl)-(1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNOS/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMCMXRLYZZWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NC=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)-thiazol-2-yl-methanone

Synthesis routes and methods I

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Synthesis routes and methods II

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The title compound was prepared from 2-bromothiazole and 4-bromo-N-methoxy-N-methylbenzamide following the general method of Method 1. The crude product was purified by column chromatography on silica gel using petroleum ether/ethyl acetate, 7:3, as the eluent affording 0.52 g (98% yield) of the title compound as a yellow crystals: mp 74-75° C.; 1H NMR (400 MHz, CDCl3) δ 8.32 (m, 2 H), 8.02 (d, J=3.0 Hz, 1 H), 7.67 (d, J=3.0 Hz, 1 H), 7.60 (m, 2 H); 13C NMR (100.5 MHz, CDCl3) δ 183.4, 167.9, 145.3, 134.2, 133.0, 132.2, 129.6, 127.0; MS (TSP) m/z 268, 279 (M+1)
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